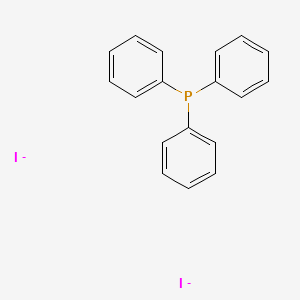

Triphenylphosphane;diiodide

Description

Significance in Organic Chemistry Research

The significance of triphenylphosphine (B44618) diiodide in organic chemistry research stems from its role as a mild and effective iodinating agent. It is a key reagent in the Appel reaction, a widely used method for converting alcohols to alkyl iodides under neutral conditions. wikipedia.orgcommonorganicchemistry.com This transformation is crucial for introducing iodine into organic molecules, thereby providing valuable intermediates for a variety of subsequent reactions, including substitutions, eliminations, and carbon-carbon bond-forming cross-coupling reactions. ias.ac.in The reagent's utility is further underscored by its ability to facilitate these transformations with a high degree of chemoselectivity, often leaving other functional groups intact. researchgate.net

Historical Context of Phosphine-Halogen Reagents

The use of phosphines in combination with halogens as reagents in organic synthesis has a rich history. The development of these reagents was driven by the need for mild and selective methods for functional group transformations. The Appel reaction, which brought triphenylphosphine and carbon tetrahalides to prominence for the conversion of alcohols to alkyl halides, was a significant milestone in this area. wikipedia.org Over time, to avoid the use of toxic carbon tetrahalides, research has focused on alternative halogen sources to be used in conjunction with triphenylphosphine, such as elemental iodine to form triphenylphosphine diiodide. wikipedia.org This has led to the development of a plethora of phosphine-halogen based reagents with tailored reactivity for a wide range of synthetic applications.

Scope and Versatility in Modern Synthetic Methodologies

The versatility of triphenylphosphine diiodide in modern synthetic methodologies is extensive. Beyond its primary role in the iodination of alcohols, it is employed in a variety of other important transformations. These include the synthesis of esters from carboxylic acids, the preparation of β-iodo-α,β-unsaturated ketones from β-diketones, and its use in the Beckmann rearrangement. sigmaaldrich.comlookchem.com Furthermore, the development of polymer-supported triphenylphosphine has enhanced the utility of this reagent system, allowing for easier purification of products and recycling of the phosphine (B1218219) oxide byproduct. researchgate.net The reagent can also be used in combination with other additives, such as imidazole (B134444), to modulate its reactivity and improve yields in specific applications. commonorganicchemistry.com

Table 2: Selected Applications of Triphenylphosphine Diiodide in the Conversion of Alcohols to Alkyl Iodides

| Substrate (Alcohol) | Product (Alkyl Iodide) | Yield (%) | Reference |

|---|---|---|---|

| Benzyl alcohol | Benzyl iodide | Excellent | ias.ac.in |

| Primary aliphatic alcohols | Primary alkyl iodides | Excellent | ias.ac.in |

This table is interactive. Click on headers to sort the data.

Table 3: Esterification of Carboxylic Acids using Triphenylphosphine Diiodide and DMAP

| Carboxylic Acid | Alcohol | Product (Ester) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | n-Butanol | n-Butyl 4-nitrobenzoate | 95 | chem-soc.siresearchgate.net |

| Benzoic acid | n-Butanol | n-Butyl benzoate | 90 | chem-soc.si |

| 3-Phenylpropanoic acid | n-Butanol | n-Butyl 3-phenylpropanoate | Excellent | chem-soc.si |

This table is interactive. Users can sort the data by clicking on the headers.

Table 4: Synthesis of β-Iodo-α,β-unsaturated Ketones from β-Diketones

| β-Diketone | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedione | 3-Iodo-2-cyclohexen-1-one | - | cdnsciencepub.comubc.ca |

This table is interactive. Click on headers to sort the data.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H15I2P-2 |

|---|---|

Molecular Weight |

516.1 g/mol |

IUPAC Name |

triphenylphosphane;diiodide |

InChI |

InChI=1S/C18H15P.2HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H/p-2 |

InChI Key |

MYDCBDCRXHZOFQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[I-].[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Triphenylphosphane Diiodide and Its Derivatives

Conventional Synthetic Routes to Ph₃P·I₂

Triphenylphosphine (B44618) diiodide, more accurately represented as the charge-transfer complex Ph₃P·I₂, is a valuable reagent in numerous organic transformations, including the conversion of alcohols to alkyl iodides and the Appel reaction. sigmaaldrich.comnih.gov Its preparation is straightforward, primarily involving the direct combination of its constituent components.

The most fundamental and widely employed method for generating triphenylphosphine diiodide is the direct reaction between triphenylphosphine (Ph₃P) and molecular iodine (I₂). rsc.orgresearchgate.net When combined, these two substances form a charge-transfer complex, which exists in equilibrium with the ionic species iodotriphenylphosphonium iodide, [Ph₃PI]⁺I⁻. rsc.orgresearchgate.net The reaction is typically performed by adding iodine to a solution of triphenylphosphine. The formation of the complex is often indicated by a distinct color change in the reaction mixture to a yellow-orange precipitate.

The resulting complex is a versatile organophosphorus compound that acts as a mild iodinating agent. chemimpex.com It facilitates a variety of chemical transformations, such as the conversion of alcohols, thiols, and enols into their corresponding iodides. sigmaaldrich.com

The efficiency and purity of the Ph₃P·I₂ synthesis can be influenced by several factors. Optimizing these conditions is crucial for maximizing yield and ensuring the stability of the product. Research findings indicate that the choice of solvent, reaction temperature, and stoichiometry are key parameters.

Solvent: Dichloromethane (B109758) is often the preferred solvent as it effectively dissolves both triphenylphosphine and iodine, facilitating a homogeneous reaction environment that can lead to higher yields. Other solvents such as toluene (B28343) are also utilized. d-nb.inforesearchgate.net

Stoichiometry: A precise 1:1 molar ratio of triphenylphosphine to iodine is theoretically required. Using an excess of iodine can lead to the formation of unwanted side products or over-iodination, which complicates the purification process.

Light Sensitivity: The triphenylphosphine diiodide complex is sensitive to light. To prevent degradation and ensure stability, the synthesis and subsequent storage should be carried out in the dark or in vessels protected from light.

Table 1: Optimization of Reaction Parameters for Ph₃P·I₂ Synthesis

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Good solubility for reactants, inert nature. d-nb.inforesearchgate.net |

| Temperature | Room Temperature (~28 °C) | Avoids thermal decomposition of the product. d-nb.info |

| Stoichiometry | ~1:1.1 (Ph₃P:I₂) | A slight excess of iodine can drive the reaction to completion, but a large excess should be avoided. d-nb.info |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation and degradation of the phosphine (B1218219) reagent. |

| Light | Dark conditions | The product is light-sensitive and can decompose upon exposure. |

Polymer-Supported Triphenylphosphane Diiodide Synthesis

To overcome the challenges associated with the removal of triphenylphosphine oxide (Ph₃PO), a common byproduct in reactions involving Ph₃P·I₂, heterogeneous polymer-supported versions of the reagent have been developed. This approach simplifies product purification and reagent handling. nih.gov

The synthesis of polymer-supported triphenylphosphine diiodide (PS-Ph₃P·I₂) involves first obtaining a polymer-bound triphenylphosphine, typically by using a cross-linked polystyrene resin. nih.govrsc.org This insoluble polymer support, often referred to as PS-TPP, is commercially available with varying loading capacities. rsc.org

The immobilized phosphine-halogen complex is then prepared by treating the PS-TPP resin with a solution of iodine in a suitable solvent. thieme-connect.com The iodine reacts with the phosphine moieties on the polymer backbone, forming the desired PS-Ph₃P·I₂ reagent. These polymer-supported halogen complexes are generally semi-crystalline solids that are stable and easy to handle, though they can decompose in the presence of moisture. rsc.org

The use of polymer-supported reagents like PS-Ph₃P·I₂ offers significant advantages over their solution-phase counterparts, primarily in terms of process efficiency and sustainability. nih.govdntb.gov.ua

Simplified Product Isolation: The primary advantage is the ease of purification. At the end of a reaction, the polymer-bound reagent and its byproduct (polymer-supported triphenylphosphine oxide) can be removed by simple filtration. This eliminates the need for tedious chromatographic separation of the desired product from Ph₃PO. nih.gov

Use of Excess Reagents: Heterogeneous reagents can be used in excess to drive reactions to completion without complicating the purification stage, as the excess reagent is easily filtered off. nih.gov

Application in Flow Chemistry: The solid-phase nature of these reagents makes them suitable for use in continuous flow reactors, allowing for more scalable and automated synthetic processes.

Preparation of Functionalized Phosphonium (B103445) Salts via Ph₃P·I₂ Systems (e.g., α-alkoxymethylphosphonium iodides)

A notable application of the in-situ generated Ph₃P·I₂ system is the synthesis of functionalized phosphonium salts, which are valuable intermediates in organic synthesis, particularly for Wittig-type reactions. An efficient, one-pot method has been developed for the preparation of α-alkoxymethyltriphenylphosphonium iodides from bis-alkoxymethanes using the Ph₃P/I₂ combination at room temperature. d-nb.infonih.gov

This protocol avoids the use of toxic reagents and harsh conditions associated with previous methods. d-nb.infonih.gov The general procedure involves stirring triphenylphosphine and a slight excess of iodine in a solvent like toluene for a few minutes to form the Ph₃P·I₂ complex. A solution of the corresponding bis-alkoxymethane is then added, and the mixture is stirred at room temperature for several hours. researchgate.net After removing the solvent, the desired phosphonium salt is typically obtained in high yield. d-nb.infonih.gov This method has been successfully applied to a wide range of structurally diverse bis-alkoxymethanes. researchgate.net

Table 2: Synthesis of α-Alkoxymethyl Triphenylphosphonium Iodides (2a-j) using Ph₃P/I₂ researchgate.net

| Entry | Bis-alkoxymethane Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Bis(butoxymethyl)methane | Butoxymethyltriphenylphosphonium iodide (2a) | 80 |

| 2 | Bis(isopentyloxymethyl)methane | (Isopentyloxy)methyltriphenylphosphonium iodide (2b) | 87 |

| 3 | Bis(octyloxymethyl)methane | Octyloxymethyltriphenylphosphonium iodide (2c) | 82 |

| 4 | Bis((benzyloxy)methyl)methane | (Benzyloxy)methyltriphenylphosphonium iodide (2d) | 75 |

| 5 | Bis((4-chlorobenzyloxy)methyl)methane | ((4-Chlorobenzyloxy)methyl)triphenylphosphonium iodide (2e) | 85 |

| 6 | Bis(((S)-sec-butoxy)methyl)methane | ((S)-sec-Butoxy)methyltriphenylphosphonium iodide (2f) | 83 |

| 7 | Bis((((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)methyl)methane | ((((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)methyl)triphenylphosphonium iodide (2h) | 78 |

| 8 | Bis((((1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)oxy)methyl)methane | ((((1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)oxy)methyl)triphenylphosphonium iodide (2i) | 70 |

Structural Elucidation and Characterization Studies of Triphenylphosphane Diiodide

Spectroscopic Analysis of Ph₃P·I₂ Adducts

Spectroscopic methods have been instrumental in probing the nature of the Ph₃P·I₂ adduct in both solution and the solid state.

³¹P-{H} Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of the phosphorus atom in triphenylphosphine (B44618) and its derivatives. In solution, the formation of a 1:1 charge-transfer complex between triphenylphosphine sulfide (B99878) (Ph₃PS) and diiodine has been studied using ³¹P-{H} NMR. rsc.org The stability of analogous triphenylphosphine chalcogenide diiodine complexes (Ph₃PE·I₂, where E = O, S, Se) has been shown to follow the order Se > S > O based on NMR spectroscopic results. rsc.org For the related triphenylphosphine dichloride (Ph₃PCl₂), ³¹P NMR spectra show distinct chemical shifts depending on the structure, with the ionic form ([Ph₃PCl]⁺Cl⁻) appearing at +47 to +66 ppm and the covalent form at -6.5 to +8 ppm. researchgate.net

| Compound | Solvent | ³¹P Chemical Shift (ppm) | Structural Form |

|---|---|---|---|

| Ph₃PCl₂ | Various | +47 to +66 | Ionic |

| Ph₃PCl₂ | Various | -6.5 to +8 | Covalent |

UV/VIS spectroscopy is utilized to monitor the charge-transfer interactions in solutions containing triphenylphosphine derivatives and diiodine. The reaction of triphenylphosphine sulfide with diiodine in dichloromethane (B109758) results in a brown solution with a single absorption band at 436 nm. rsc.org This band is attributed to the blue-shifted diiodine absorption within the 1:1 charge-transfer complex. rsc.org The progress of the reaction between triphenylphosphine and iodine can be monitored by the color change to yellow-orange and by UV-Vis spectroscopy to confirm the formation of the phosphorane.

| Complex | Solvent | λmax (nm) |

|---|---|---|

| Ph₃PS·I₂ | Dichloromethane | 436 |

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the Ph₃P·I₂ adduct, which are sensitive to its molecular structure. The IR spectra of triphenylphosphine and its complexes are useful for determining the modes of complex formation and elucidating structural aspects. sdstate.edu For the related compound triphenylphosphine dichloride, Raman spectroscopy in the solid state shows a P-Cl stretching frequency (ν(P-Cl)) at 593 cm⁻¹ for the ionic form and 274 cm⁻¹ for the covalent form. researchgate.net In the case of the Ph₃PO·I₂ adduct, the IR spectrum (KBr disc) shows prominent bands at 1482, 1434, 1175, 1117, 1090, 996, 755, and 720 cm⁻¹. rsc.org The Raman spectrum of this adduct displays signals at 1183, 1092, 1026, 998, 682, 615, 288, and 247 cm⁻¹. rsc.org

| Compound | Technique | Characteristic Bands (cm⁻¹) |

|---|---|---|

| Ph₃PCl₂ (ionic) | Raman | 593 (ν(P-Cl)) |

| Ph₃PCl₂ (covalent) | Raman | 274 (ν(P-Cl)) |

| Ph₃PO·I₂ | IR (KBr) | 1482, 1434, 1175, 1117, 1090, 996, 755, 720 |

| Ph₃PO·I₂ | Raman | 1183, 1092, 1026, 998, 682, 615, 288, 247 |

Crystallographic Characterization of the Ph₃P·I₂ Molecular Structure

X-ray crystallography has provided definitive evidence for the solid-state structure of the triphenylphosphine-diiodine adduct.

Single-crystal X-ray diffraction analysis of the product from the reaction of triphenylphosphine with diiodine in dry diethyl ether has shown it to be a molecular four-coordinate compound. rsc.org This was the first crystallographically characterized dihalogen derivative of a tertiary phosphine (B1218219). rsc.org The reaction of triphenylphosphine sulfide with diiodine also yields a 1:1 molecular charge-transfer complex, Ph₃PS·I₂, which has been characterized by single-crystal X-ray diffraction. rsc.org The I-I distance in this adduct is 2.823(1) Å and the S-I distance is 2.753(2) Å. rsc.orgrsc.org

Crystallographic studies have been crucial in distinguishing between the molecular and ionic forms of triphenylphosphine-dihalogen adducts. The X-ray structure of Ph₃P·I₂ confirms a molecular four-coordinate Ph₃P–I–I arrangement, rather than a five-coordinate Ph₃PI₂ or an ionic [Ph₃PI]⁺I⁻ structure, which were previously considered the only possibilities in the solid state. rsc.org In contrast, the reaction of triphenylphosphine with iodine can also lead to the formation of ionic species such as [PPh₃I]⁺ and I₃⁻, which can form crystalline solids with structures like ((PPh₃I)₂I₃)I₃ and (PPh₃I)I₃, as determined by X-ray crystallography. osti.gov The analogous triphenylphosphine dichloride, Ph₃PCl₂, exists in an ionic phosphonium (B103445) salt form, [Ph₃PCl]⁺Cl⁻, in polar solvents, while in non-polar solvents, it adopts a non-solvated trigonal bipyramidal molecular structure. wikipedia.org

| Compound/Adduct | Structural Form | Method of Determination |

|---|---|---|

| Ph₃P·I₂ | Molecular (Ph₃P–I–I) | X-ray Crystallography rsc.org |

| ((PPh₃I)₂I₃)I₃ | Ionic | X-ray Crystallography osti.gov |

| (PPh₃I)I₃ | Ionic | X-ray Crystallography osti.gov |

| Ph₃PCl₂ | Ionic ([Ph₃PCl]⁺Cl⁻) or Molecular | Solvent-dependent wikipedia.org |

Analysis of Charge-Transfer Complex Formation and Stability

The interaction between triphenylphosphine (PPh₃) and diiodine (I₂) results in the formation of a charge-transfer (CT) complex, a molecular assembly where a fraction of electronic charge is transferred from the electron donor (triphenylphosphine) to the electron acceptor (diiodine). This interaction can be represented by the equilibrium:

PPh₃ + I₂ ⇌ Ph₃P·I₂

The stability and characteristics of this complex, often denoted as triphenylphosphane diiodide, have been the subject of various research studies, employing spectroscopic and conductometric methods to elucidate its properties.

The formation of the charge-transfer complex is readily observable through UV-Visible spectroscopy. The appearance of a new, intense absorption band, which is absent in the spectra of the individual donor and acceptor molecules, is a hallmark of CT complex formation. For the triphenylphosphine-diiodine complex, this charge-transfer band is a key feature for its characterization and for quantifying its stability.

The stability of the charge-transfer complex is described by the formation constant (Kc), also known as the stability constant, which is the equilibrium constant for the complex formation reaction. A higher Kc value indicates a stronger interaction and a more stable complex. The thermodynamic parameters of the complex formation, including the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide deeper insights into the spontaneity and the driving forces of the interaction. These parameters are related by the equation:

ΔG° = -RTlnKc = ΔH° - TΔS°

Spectrophotometric methods, such as the Benesi-Hildebrand method, are commonly employed to determine the formation constant and the molar absorptivity (ε) of the charge-transfer complex. mdpi.com This method involves analyzing the changes in the absorbance of the charge-transfer band as a function of the concentrations of the donor and acceptor.

The stability of the triphenylphosphane diiodide complex is significantly influenced by the nature of the solvent used. The polarity of the solvent can affect the position of the charge-transfer band and the stability of the complex. In some cases, highly polar solvents can lead to the dissociation of the charge-transfer complex into ions.

Conductometric titration is another technique used to study the stoichiometry of charge-transfer complexes that ionize in polar media. ias.ac.in Studies on iodine complexes with triphenylphosphine in acetonitrile (B52724) have indicated a stoichiometry that can vary, with findings suggesting a 2:3 ratio in highly polar media. ias.ac.in The electrical conductivity of these complexes has been observed to decrease with an increase in their stability. ias.ac.in

While detailed thermodynamic data specifically for the triphenylphosphine-diiodide charge-transfer complex is not extensively tabulated in the literature, comparative studies with related compounds provide valuable insights. Research on the iodine complexes of triphenylphosphine oxide (TPPO), triphenylphosphine sulfide (TPPS), and triphenylphosphine selenide (B1212193) (TPPSe) has shown that the stability of the Ph₃PE·I₂ complexes increases in the order E = O < S < Se. rsc.org The increase in the free energy and enthalpy of complex formation in this series correlates with an enhancement of the transition dipole moments of both the charge-transfer and the visible iodine bands. rsc.org

The following table summarizes key research findings related to the analysis of the triphenylphosphine diiodide charge-transfer complex and its analogues.

| Parameter | Observation/Finding | Methodology | Source |

| Complex Formation | Formation of a 1:1 molecular charge-transfer complex between Ph₃PS and I₂ in CH₂Cl₂ solution. | ³¹P-{¹H} NMR, UV/Vis Spectroscopy, X-ray Diffraction | rsc.org |

| Stoichiometry | In highly polar media like acetonitrile, the stoichiometry of the triphenylphosphine-iodine complex was found to be approximately 2:3. | Conductometric Titration | ias.ac.in |

| Stability Trend | The stability of Ph₃PE·I₂ complexes increases in the order E = O < S < Se. | NMR Spectroscopy | rsc.org |

| Thermodynamics of Analogues | The increase in free energy (-ΔF) and enthalpy (-ΔH) of complex formation for Ph₃PE-I₂ (E=O, S, Se) parallels the enhancement of the transition dipole moments. | Spectrophotometry, Calorimetry | rsc.org |

| Solvent Effects | The stoichiometry of the triphenylarsine-iodine complex varied from 2:3 to 1:4 as the dielectric constant of the medium was decreased. A similar dependency is expected for the triphenylphosphine complex. | Conductometric Titration | ias.ac.in |

| Spectroscopic Monitoring | The formation of diiodotriphenylphosphorane (B1583159) can be monitored by the color change to yellow-orange and confirmed by UV-Vis or NMR spectroscopy. | UV-Vis Spectroscopy, NMR Spectroscopy |

Mechanistic Investigations of Reactions Involving Triphenylphosphane Diiodide

Elucidation of Reaction Pathways for Halogenation Reactions

The triphenylphosphine (B44618) and iodine system is most famously used for the conversion of alcohols to alkyl iodides, a process known as the Appel reaction. commonorganicchemistry.com Mechanistic studies have revealed a stepwise pathway involving key phosphonium (B103445) intermediates.

The initial step in the reaction between triphenylphosphine and iodine is the formation of a triphenylphosphonium iodide species. pearson.com The reaction of PPh₃ with I₂ can lead to the formation of the iodotriphenylphosphonium iodide, [(PPh₃)I]⁺I⁻, or potentially involve other polyiodide species. osti.gov This highly electrophilic phosphorus center is key to the subsequent steps.

The alcohol substrate then acts as a nucleophile, attacking the activated phosphonium species. This attack displaces an iodide ion and leads to the formation of a crucial intermediate: an alkoxyphosphonium iodide. pearson.com The general mechanism is outlined below:

Activation of PPh₃: Triphenylphosphine acts as a nucleophile, attacking the iodine molecule to form an iodotriphenylphosphonium iodide salt.

PPh₃ + I₂ → [Ph₃P-I]⁺ I⁻

Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the phosphonium salt.

R-OH + [Ph₃P-I]⁺ I⁻ → [R-O-PPh₃]⁺ I⁻ + HI

Formation of Alkoxyphosphonium Iodide: This results in the formation of the alkoxyphosphonium iodide intermediate. pearson.comyoutube.com

The stability and reactivity of this intermediate are influenced by the structure of the alcohol and the reaction conditions.

The alkoxyphosphonium iodide is the central intermediate in the iodine transfer process. The iodide ion (I⁻), which was displaced in the previous step, now functions as a nucleophile. It attacks the carbon atom bearing the alkoxyphosphonium group. youtube.com

This step typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the carbon center if it is a stereocenter. commonorganicchemistry.comyoutube.com The driving force for this step is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct, which has a strong P=O double bond. bdmaee.net

[R-O-PPh₃]⁺ I⁻ → R-I + Ph₃P=O

The high yields and mild reaction conditions make this a preferred method for converting primary and secondary alcohols to their corresponding iodides. youtube.com The reaction is also noted for its selectivity; for instance, primary hydroxyl groups can be selectively iodinated in the presence of secondary ones. youtube.com

Mechanisms in Deoxygenation Reactions

Beyond simple substitution, the triphenylphosphine diiodide reagent can facilitate deoxygenation reactions, where an oxygen atom is removed from the substrate. The mechanism can vary depending on the substrate and conditions, with both ionic and radical pathways being proposed.

The conversion of alcohols to alkyl iodides is formally a deoxygenative halogenation. youtube.com However, true deoxygenation, leading to the formation of alkenes or alkanes, can also occur. For example, the treatment of 1,2-diols with an excess of a deoxyiodinating reagent can lead to the formation of an olefin. youtube.com This is because the initially formed 1,2-diiodoalkanes are often unstable and readily eliminate I₂ to form a double bond. youtube.com

The deoxygenation of other substrates, such as epoxides, can also be achieved with triphenylphosphine. The reaction involves a nucleophilic attack by PPh₃, leading to the formation of a phosphonium alkoxide intermediate, which then eliminates triphenylphosphine oxide to yield an alkene. bdmaee.net

While the conversion of alcohols to iodides typically follows a non-radical, ionic (Sₙ2) pathway, radical mechanisms have been identified, particularly under photolytic or specific catalytic conditions. These radical pathways open up new avenues for functionalization by transforming alcohols into alkyl radicals.

A general approach involves the generation of phosphoranyl radicals. nih.govepfl.ch For instance, an exogenous iodine radical can add to trivalent alkoxylphosphanes (in situ generated from an alcohol and a phosphine) to form a phosphoranyl radical. This intermediate can then undergo β-scission to release an alkyl radical and triphenylphosphine oxide. nih.govepfl.ch This alkyl radical is then free to participate in subsequent reactions, such as C-C bond formation. nih.gov

| Feature | Non-Radical Pathway (e.g., Appel Reaction) | Radical Pathway (e.g., Photocatalytic Deoxygenation) |

| Key Intermediate | Alkoxyphosphonium iodide pearson.comyoutube.com | Phosphoranyl radical nih.govepfl.ch |

| Initial Activation | PPh₃ attacks I₂ to form [Ph₃P-I]⁺ pearson.com | Formation of an iodine radical or PPh₃ radical cation nih.govepfl.ch |

| Fate of Alcohol | Converted to an alkyl iodide via Sₙ2 attack by I⁻ commonorganicchemistry.comyoutube.com | Converted to an alkyl radical via β-scission of the phosphoranyl radical nih.gov |

| Stereochemistry | Inversion of configuration at the carbon center youtube.com | Loss of stereochemical information (racemization) at the radical center |

| Typical Products | Alkyl iodides youtube.com | Alkanes, or products of radical addition (e.g., C-C bonds) nih.gov |

| Driving Force | Formation of stable Ph₃P=O bdmaee.net | Formation of stable Ph₃P=O and subsequent radical trapping nih.gov |

Mechanistic Insights into Carbon-Carbon Bond Formation Reactions

The generation of reactive intermediates from the reaction of triphenylphosphine diiodide with substrates can be harnessed for carbon-carbon bond formation. Mechanistic studies have revealed how this reagent system can be used to create C-C bonds through both ionic and radical pathways.

One powerful strategy involves the in-situ generation of phosphonium salts which can then be used in subsequent transformations. For example, α-alkoxymethylphosphonium iodides can be efficiently synthesized in one pot from bis-alkoxymethanes using the PPh₃/I₂ combination at room temperature. nih.gov These newly formed phosphonium salts serve as valuable reagents for the carbon homologation of aldehydes, a key C-C bond-forming reaction. nih.gov

Another approach leverages radical intermediates. In a visible-light-promoted photoredox reaction, alcohols can be coupled with electron-deficient alkenes in a deoxygenative Giese reaction. nih.gov The mechanism involves the generation of a triphenylphosphine radical cation which reacts with the alcohol to form a phosphoranyl radical. Subsequent β-scission releases an alkyl radical, which then adds to the alkene to form a new carbon-carbon bond. nih.gov

| Reaction Type | Key Intermediate(s) | Mechanistic Steps | Resulting C-C Bond |

| Carbon Homologation nih.gov | α-Alkoxymethylphosphonium iodide | 1. PPh₃/I₂ reacts with bis-alkoxymethane to form the phosphonium salt.2. The salt is used in a Wittig-type reaction with an aldehyde. | Aldehyde carbonyl carbon is bonded to the α-carbon of the alkoxy group. |

| Deoxygenative Giese Reaction nih.gov | Alkyl radical, Phosphoranyl radical | 1. Photoredox-generated PPh₃ radical cation reacts with alcohol.2. Formation and β-scission of a phosphoranyl radical generates an alkyl radical.3. The alkyl radical adds to an electron-deficient alkene. | Alcohol α-carbon is bonded to the β-carbon of the alkene. |

Kinetic Studies of Triphenylphosphane Diiodide Mediated Reactions (e.g., Iodination, Esterification)

Kinetic investigations into reactions mediated by triphenylphosphane diiodide, often formed in situ from triphenylphosphine (PPh₃) and iodine (I₂), provide critical insights into the reaction mechanisms and the factors governing their rates. While comprehensive kinetic data, such as rate constants and reaction orders, are not extensively documented in publicly available literature, mechanistic studies and reaction outcomes offer a qualitative understanding of the kinetics of iodination and esterification reactions.

Iodination of Alcohols:

The conversion of alcohols to alkyl iodides using triphenylphosphane diiodide, a process often referred to as the Appel reaction when a carbon tetrahalide is used, is a widely employed synthetic transformation. Mechanistic studies indicate that the reaction involving primary and secondary alcohols proceeds through an Sₙ2 pathway. commonorganicchemistry.comwikipedia.org This pathway implies that the rate of reaction is dependent on the concentration of both the alcohol and the active phosphonium species.

The initial step of the reaction is the formation of a phosphonium salt intermediate from triphenylphosphine and iodine. pearson.com This is followed by the activation of the alcohol to form an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom of the alcohol in a backside attack, leading to the formation of the alkyl iodide and triphenylphosphine oxide. nrochemistry.com The Sₙ2 nature of this reaction for primary and secondary alcohols suggests that steric hindrance around the hydroxyl group will significantly affect the reaction rate. Consequently, primary alcohols are observed to react more readily than secondary alcohols.

| Substrate | Reaction Time | Yield (%) |

|---|---|---|

| Cinnamyl alcohol | 0.5 h | 90 |

| Geraniol | 1.0 h | 94 |

| 3-Methyl-2-buten-1-ol | 1.5 h | 95 |

| Benzyl alcohol | 0.5 h | 92 |

Esterification of Carboxylic Acids:

The triphenylphosphane diiodide system can also be utilized for the esterification of carboxylic acids. The mechanism is thought to involve the initial formation of an acyloxyphosphonium salt, which is a highly reactive intermediate. lookchem.com This intermediate is then susceptible to nucleophilic attack by an alcohol to form the corresponding ester.

A thorough investigation into the Ph₃P-I₂/Et₃N mediated aryl esterification has shed light on the importance of the sequence of reagent addition and the crucial role of an aryloxyphosphonium salt in directing the reaction towards the formation of phenolic esters. lookchem.com ³¹P-NMR studies were instrumental in identifying the key intermediates, although detailed kinetic parameters were not determined in this study.

Similar to iodination, the rate of esterification is influenced by the steric and electronic properties of both the carboxylic acid and the alcohol. While quantitative kinetic data is scarce, studies on analogous systems, such as esterification using triphenylphosphine dibromide, suggest that the reaction proceeds through the formation of an acyloxyalkoxyphosphorane intermediate, where steric interactions play a significant role in the reaction's energetics. nih.gov

Applications of Triphenylphosphane Diiodide in Advanced Organic Transformations

Regioselective and Stereoselective Halogenation Reactions

The triphenylphosphane diiodide system is widely employed for the introduction of iodine into organic molecules with a high degree of control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the newly formed carbon-iodine bond.

Conversion of Alcohols to Alkyl Iodides

One of the most prominent applications of triphenylphosphane diiodide is the conversion of alcohols to alkyl iodides. This transformation is a reliable method for replacing a hydroxyl group with an iodide atom. The reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at a chiral center. commonorganicchemistry.comyoutube.com The combination of triphenylphosphane and iodine is a common laboratory reagent for this purpose. youtube.com

The reaction is initiated by the formation of an alkoxyphosphonium iodide intermediate. sigmaaldrich.com This intermediate then undergoes nucleophilic attack by the iodide ion, leading to the formation of the corresponding alkyl iodide and triphenylphosphane oxide as a byproduct. pearson.com The use of imidazole (B134444) as a weak base is often employed to neutralize the hydrogen iodide generated during the reaction, which can be beneficial for acid-sensitive substrates. commonorganicchemistry.com

A significant advantage of this methodology is its high regioselectivity, particularly for the conversion of primary alcohols in the presence of secondary or tertiary alcohols. For instance, in unprotected methyl furanosides and pyranosides, the primary hydroxyl group can be selectively displaced with iodide. organic-chemistry.org

Table 1: Selected Examples of Alcohol to Alkyl Iodide Conversion

| Substrate | Product | Reagents | Conditions | Yield (%) |

| Primary Alcohol | Primary Alkyl Iodide | PPh₃, I₂, Imidazole | Dichloromethane (B109758), rt | 85-95 |

| Secondary Alcohol | Secondary Alkyl Iodide | PPh₃, I₂ | Acetonitrile (B52724), reflux | 70-85 |

| Methyl α-D-glucopyranoside | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside | PPh₃, I₂ | Pyridine, 80 °C | 80 |

Iodination of Thiols and Enols

The applicability of triphenylphosphane diiodide extends to the iodination of other nucleophilic functional groups, including thiols and enols. sigmaaldrich.com The underlying principle of these reactions is similar to that of alcohol iodination, involving the formation of a reactive intermediate that is subsequently displaced by iodide. For thiols, the reaction provides a direct route to alkyl iodides from the corresponding sulfur analogs. In the case of enols or enolates, this method allows for the synthesis of α-iodo ketones and related compounds, which are valuable intermediates in organic synthesis.

Synthesis of β-Iodo-α,β-unsaturated Ketones from Cyclic β-Diketones

Triphenylphosphane diiodide, in the presence of a base such as triethylamine, is a key reagent for the synthesis of β-iodo-α,β-unsaturated ketones from cyclic β-diketones. sigmaaldrich.comcdnsciencepub.com This reaction proceeds with notable regioselectivity, which is influenced by steric factors within the substrate. The reaction of triphenylphosphane diiodide with the enolate of a 1,3-dione is believed to occur preferentially at the less sterically hindered oxygen atom. cdnsciencepub.com

For example, the reaction with 4-alkyl-1,3-cyclohexanediones yields predominantly 6-alkyl-3-iodo-2-cyclohexen-1-ones, with the regioselectivity increasing with the size of the alkyl group. cdnsciencepub.com The reactions are typically carried out in refluxing acetonitrile. cdnsciencepub.com

Table 2: Synthesis of β-Iodo-α,β-unsaturated Ketones

| Cyclic β-Diketone | Product | Reagents | Solvent | Yield (%) |

| 1,3-Cyclohexanedione | 3-Iodo-2-cyclohexen-1-one | PPh₃I₂, Et₃N | Acetonitrile | 85 |

| 4-Methyl-1,3-cyclohexanedione | 3-Iodo-6-methyl-2-cyclohexen-1-one and 3-Iodo-4-methyl-2-cyclohexen-1-one (7:3) | PPh₃I₂, Et₃N | Acetonitrile | 88 |

| 4-tert-Butyl-1,3-cyclohexanedione | 6-tert-Butyl-3-iodo-2-cyclohexen-1-one | PPh₃I₂, Et₃N | Acetonitrile | 90 |

Stereochemical Control and Diastereoselectivity in Iodination Processes

As previously mentioned, the conversion of chiral alcohols to alkyl iodides using triphenylphosphane diiodide generally proceeds with inversion of configuration, consistent with an SN2 reaction pathway. commonorganicchemistry.comyoutube.com This predictable stereochemical outcome is a valuable feature for the synthesis of enantiomerically pure compounds.

Furthermore, the triphenylphosphane and iodine system has been utilized in stereoselective glycosylation reactions. A dehydrative glycosylation procedure using a combination of iodine, triphenylphosphane, and a base (such as 4-dimethylaminopyridine (B28879) or imidazole) on hemiacetalic benzylated glycosyl donors results in the formation of glycosides with high α-stereoselectivity. nih.gov This method proceeds through the in situ formation of an anomeric iodide intermediate. nih.gov

Utility in Functional Group Interconversions

Beyond halogenation reactions, triphenylphosphane diiodide is also a valuable reagent for facilitating various functional group interconversions.

Synthesis of Alkyl Nitrates from Alcohols

Triphenylphosphane diiodide can be employed in a modified Appel-type reaction to synthesize alkyl nitrates from alcohols. sigmaaldrich.com This transformation is achieved by reacting an alcohol with a combination of triphenylphosphane and an iodine source in the presence of a nitrate (B79036) salt, such as silver nitrate (AgNO₃). researchgate.net While the original Appel reaction is primarily used for converting alcohols to alkyl halides, this modification provides a convenient route to alkyl nitrates. The yields for this conversion have been reported to be in the range of 27-75%. researchgate.net

Table 3: Synthesis of Alkyl Nitrates from Alcohols

| Alcohol | Product | Reagents | Yield Range (%) |

| Primary Alcohol | Primary Alkyl Nitrate | PPh₃, I₂, AgNO₃ | 50-75 |

| Secondary Alcohol | Secondary Alkyl Nitrate | PPh₃, I₂, AgNO₃ | 27-60 |

Preparation of Aromatic and Aliphatic Carboxylic Acid Esters

Triphenylphosphine (B44618) diiodide, in combination with N,N-dimethylaminopyridine (DMAP), serves as a highly efficient reagent for the one-pot synthesis of both aromatic and aliphatic carboxylic acid esters under neutral and mild conditions. chem-soc.siresearchgate.net This method effectively addresses the common equilibrium problem encountered in traditional esterification by activating the carboxylic acid in situ. The reaction proceeds smoothly at room temperature in a solvent such as dichloromethane, providing good to excellent yields for a wide range of substrates. chem-soc.siresearchgate.net

The versatility of this method is demonstrated by its successful application to various carboxylic acids and alcohols. For instance, 4-nitrobenzoic acid can be esterified with a range of simple aliphatic alcohols, including primary, secondary, and even the sterically hindered tertiary-butanol, in excellent yields. chem-soc.si The reaction conditions are mild enough to be compatible with different functional groups. For example, trans-cinnamic acid is converted to its butyl ester in high yield without any bromination of the double bond. chem-soc.si Even highly sterically hindered acids like 2,2-dimethylpropanoic acid can undergo esterification, albeit in more moderate yields. chem-soc.si

The following table summarizes the synthesis of various n-butyl esters from different carboxylic acids using triphenylphosphine diiodide (Ph₃PI₂) in the presence of DMAP in dichloromethane at room temperature. chem-soc.si

Table 1: Synthesis of n-Butyl Esters using Triphenylphosphine Diiodide

| Carboxylic Acid | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzoic acid | n-Butyl 4-nitrobenzoate | 5 | 98 |

| 4-Chlorobenzoic acid | n-Butyl 4-chlorobenzoate | 15 | 95 |

| 4-Methylbenzoic acid | n-Butyl 4-methylbenzoate | 45 | 90 |

| Benzoic acid | n-Butyl benzoate | 35 | 92 |

| trans-Cinnamic acid | n-Butyl trans-cinnamate | 10 | 96 |

| Phenylacetic acid | n-Butyl phenylacetate | 10 | 95 |

| Hexanoic acid | n-Butyl hexanoate | 15 | 93 |

Beckmann Rearrangement in Lactam Synthesis

The Beckmann rearrangement is a fundamental organic reaction that transforms oximes into amides. wikipedia.orgadichemistry.commasterorganicchemistry.com When applied to cyclic ketoximes, this rearrangement provides a valuable route for the synthesis of lactams, which are cyclic amides. wikipedia.orgadichemistry.com Triphenylphosphine diiodide has been reported as an effective catalyst for this transformation, enabling the conversion of ketoximes to amides under reflux conditions in acetonitrile, often achieving good to excellent yields within minutes. researchgate.net

The classical Beckmann rearrangement is often catalyzed by strong acids like sulfuric acid or phosphorus pentachloride. adichemistry.com However, these conditions can be harsh and incompatible with sensitive substrates. The use of milder reagents such as the triphenylphosphine/iodine system offers a valuable alternative. researchgate.netorganic-chemistry.org The reaction proceeds via the activation of the oxime's hydroxyl group, facilitating the migration of the alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom, which is a key characteristic of this rearrangement. wikipedia.orgorganic-chemistry.org

In the context of lactam synthesis, a cyclic ketoxime undergoes ring expansion. For example, the industrial production of ε-caprolactam, the monomer for Nylon-6, relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgbeilstein-journals.org While various catalysts have been developed for this process, the triphenylphosphine diiodide system offers a convenient and efficient method for achieving this transformation in a laboratory setting. wikipedia.orgresearchgate.net

Role in Reduction and Deoxygenation Processes

Reduction of Graphene Oxide for Graphene Nanosheet Production

Triphenylphosphine dihalides, including triphenylphosphine diiodide, have been utilized in a one-flask method for the thermal reduction of graphene oxide (GO). rsc.orgresearchgate.net This approach is presented as a potentially cost-effective and environmentally friendly route for the mass production of graphene nanosheets, as it avoids the use of strong acids or other harsh reducing agents. rsc.orgresearchgate.net

The reduction is carried out by heating graphene oxide with triphenylphosphine dihalide at 180 °C. rsc.org The resulting reduced graphene oxide (rGO) exhibits properties indicative of a high-quality material. This synthetic method yields graphene nanosheets with a significantly increased carbon-to-oxygen (C/O) ratio and enhanced electrical conductivity. rsc.org

Table 2: Properties of Reduced Graphene Oxide (rGO) via Triphenylphosphine Dihalide Method

| Property | Value |

|---|---|

| Carbon/Oxygen (C/O) Ratio | > 15 |

These values demonstrate the effectiveness of triphenylphosphine dihalides in removing oxygen-containing functional groups from graphene oxide, thereby restoring the sp²-hybridized carbon network characteristic of graphene.

Participation in Phosphorus Ylide Chemistry

Precursor for Wittig Reagent Formation (e.g., from phosphonium (B103445) salts)

Triphenylphosphine diiodide plays a role in the broader context of phosphorus ylide chemistry, specifically as a precursor system for the formation of phosphonium salts, which are the direct antecedents to Wittig reagents. wikipedia.orglumenlearning.comlibretexts.orgcommonorganicchemistry.com The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. lumenlearning.comlibretexts.org

The synthesis of a Wittig reagent begins with the preparation of a phosphonium salt. wikipedia.orglumenlearning.com This is typically achieved through the quaternization of triphenylphosphine with an alkyl halide in an Sɴ2 reaction. lumenlearning.com While triphenylphosphine diiodide itself is not the direct quaternizing agent, it serves as a source of triphenylphosphine and iodine. In a reaction mixture, triphenylphosphine can react with an alkyl halide to form the corresponding phosphonium salt.

Application in Wittig Olefination and its Variants (e.g., Horner–Wittig, Horner–Wadsworth–Emmons, Schlosser Modification)

The combination of triphenylphosphine and diiodide, which forms diiodotriphenylphosphorane (B1583159), is a cornerstone reagent system in organic synthesis, particularly for facilitating olefination reactions. Its primary role is often the conversion of alcohols into alkyl iodides, which are excellent precursors for the formation of phosphonium salts required for the Wittig reaction.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orglumenlearning.com The process begins with the formation of a phosphonium salt, typically by the SN2 reaction of triphenylphosphine with an alkyl halide. lumenlearning.com This salt is then deprotonated by a strong base to form a phosphorus ylide, also known as a Wittig reagent. libretexts.orgbdmaee.net This ylide then reacts with a carbonyl compound to produce an alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.combdmaee.net

Several variants of the Wittig reaction have been developed to overcome some of its limitations, such as poor stereoselectivity or difficulties in removing the triphenylphosphine oxide byproduct.

Horner–Wadsworth–Emmons (HWE) Reaction : This variation utilizes phosphonate (B1237965) carbanions, which are generated by deprotonating alkyl phosphonate esters. clockss.orgwikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes and ketones to yield predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily separated from the desired alkene product. organic-chemistry.orgyoutube.com

Horner–Wittig Reaction : This reaction involves phosphinoxy carbanions, which also react with carbonyl compounds to form alkenes. clockss.org

Schlosser Modification : This modification of the standard Wittig reaction is employed specifically to generate (E)-alkenes from non-stabilized ylides, which typically favor the formation of (Z)-alkenes. libretexts.orglscollege.ac.in The procedure involves using a strong base like phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines, ultimately leading to the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Stereocontrol and E/Z Diastereomeric Ratios in Olefin Formation

The stereochemical outcome of olefination reactions is highly dependent on the structure of the phosphorus-based reagent and the specific reaction conditions employed. Precise control over the E/Z diastereomeric ratio is crucial in the synthesis of complex molecules where stereochemistry dictates biological activity.

The stereoselectivity of the Wittig reaction is primarily influenced by the nature of the substituents on the ylide.

Non-stabilized ylides (where the R group is an alkyl or aryl group) typically react under kinetic control to form a cis-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene with moderate to high selectivity. libretexts.orglscollege.ac.inorganic-chemistry.org

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are more stable and react under thermodynamic control. This leads to the formation of the (E)-alkene with high selectivity. lscollege.ac.inwikipedia.orgorganic-chemistry.org

Semistabilized ylides (e.g., where R is an aryl group) often provide poor selectivity, resulting in a mixture of (E) and (Z) isomers. lscollege.ac.inwikipedia.org However, research has shown that using N-sulfonyl imines in place of aldehydes can provide highly tunable stereoselectivity (>99:1) for these ylides, allowing for the selective synthesis of either the (Z) or (E) isomer depending on the chosen sulfonyl group. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high (E)-selectivity, especially with stabilized phosphonate carbanions. wikipedia.orgnrochemistry.com For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is employed, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-coordinating bases (like KHMDS) in the presence of crown ethers. wikipedia.orgnrochemistry.com

The Schlosser modification provides a reliable route to (E)-alkenes from non-stabilized ylides by converting the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine before elimination. lscollege.ac.inwikipedia.org

| Reaction Type | Reagent Type | Typical Product | Notes |

|---|---|---|---|

| Wittig | Non-stabilized Ylide (R=alkyl) | (Z)-alkene | Reaction is under kinetic control. libretexts.orglscollege.ac.in |

| Wittig | Stabilized Ylide (R=EWG) | (E)-alkene | Reaction is under thermodynamic control. wikipedia.orgorganic-chemistry.org |

| Wittig | Semistabilized Ylide (R=aryl) | E/Z Mixture | Selectivity is often poor. lscollege.ac.inwikipedia.org |

| Schlosser Modification | Non-stabilized Ylide | (E)-alkene | Involves equilibration of betaine intermediates. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate | (E)-alkene | Generally provides excellent E-selectivity. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | Electron-withdrawing Phosphonate | (Z)-alkene | A modification of the HWE for Z-selectivity. wikipedia.orgnrochemistry.com |

Catalytic Applications in Organic Synthesis

While often used in stoichiometric amounts, triphenylphosphine and its derivatives, including triphenylphosphine diiodide, also exhibit significant catalytic activity in a variety of organic transformations.

Promotion of Reaction Rates and Selectivity

Triphenylphosphine diiodide is employed as a catalyst where it can offer increased reaction rates and improved selectivity. chemimpex.com More broadly, triphenylphosphine is a ubiquitous ligand in organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions. yufengchemicals.comchemicalbook.com In these roles, it stabilizes the metal center, influences its reactivity, and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby enhancing reaction rates and controlling selectivity. chemicalbook.com The combination of triphenylphosphine and sodium iodide has been shown to function as a potent photoredox catalyst system under visible light, rivaling more expensive precious metal complexes. researchgate.net

Use as a Catalyst or Co-catalyst in Specific Transformations

Triphenylphosphine and its derivatives serve as catalysts or co-catalysts in several specific chemical reactions. For instance, triphenylphosphine can catalyze rearrangement reactions and promote cyclizations to form heterocyclic compounds. yufengchemicals.com It has been reported as an efficient catalyst for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives from chalcones and thiourea. researchgate.net In this reaction, the catalyst is recyclable without a loss of activity. researchgate.net

Furthermore, triphenylphosphine acts as a co-catalyst in a visible-light-mediated photoredox system with sodium iodide for decarboxylative couplings. researchgate.net This system avoids the need for transition metals or organic dyes. researchgate.netorganic-chemistry.org It also catalyzes the iododecarboxylation of N-(acyloxy)phthalimides using lithium iodide as the iodine source under blue light irradiation. organic-chemistry.org

| Catalyst System | Transformation | Key Features |

|---|---|---|

| Triphenylphosphine | Synthesis of Dihydropyrimidine-2(1H)-thiones | Efficient, recyclable catalyst, good yields. researchgate.net |

| PPh₃ / NaI | Visible Light Photoredox Catalysis | Metal-free, efficient for decarboxylative couplings. researchgate.net |

| PPh₃ / LiI | Photocatalytic Iododecarboxylation | Avoids transition-metal/dye photocatalysts; forms alkyl iodides. organic-chemistry.org |

| Triphenylphosphine | Cyclization Reactions | Promotes the synthesis of heterocyclic compounds. yufengchemicals.com |

| Triphenylphosphine (as ligand) | Palladium-Catalyzed Cross-Coupling | Enhances reaction rates and yields in reactions like Suzuki coupling. yufengchemicals.com |

Applications in Heterocyclic Compound Synthesis

The reactivity of triphenylphosphine-based reagents is frequently harnessed for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. Intramolecular versions of the Wittig and Horner-Wadsworth-Emmons reactions are powerful strategies for cyclization. clockss.org

These intramolecular reactions involve a phosphorus ylide or phosphonate carbanion and a carbonyl group tethered within the same molecule. The subsequent condensation reaction forms a cyclic alkene, effectively closing the ring. This methodology has been successfully applied to synthesize a wide range of heterocyclic systems containing nitrogen, oxygen, and sulfur atoms. clockss.org

In addition to stoichiometric applications, triphenylphosphine has been utilized as a catalyst in heterocyclic synthesis. A notable example is its use in promoting the three-component condensation of chalcones, thiourea, and ethanol (B145695) to afford 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives in good yields. researchgate.net This catalytic approach offers advantages such as the use of inexpensive materials, simple work-up procedures, and short reaction times. researchgate.net

Role in Total Synthesis Strategies of Natural Products and Drug Targets

The reliability and versatility of olefination reactions involving triphenylphosphine derivatives make them indispensable tools in the total synthesis of complex natural products and drug targets. cri.or.th The Wittig reaction, in particular, is frequently used to install exocyclic methylene (B1212753) groups or to form carbon-carbon double bonds with specific stereochemistry within intricate molecular scaffolds. yufengchemicals.com

Notable examples include:

Anticancer Agents : A highly stereoselective olefination of semistabilized ylides with N-sulfonyl imines was developed and applied to the efficient synthesis of the anticancer agents DMU-212 and its Z-isomer, achieving yields of 74% and 69% respectively, with greater than 99:1 stereoselectivity. organic-chemistry.org

Drug Targets : Polymer-supported triphenylphosphine has proven valuable in multi-step syntheses, streamlining the purification process by allowing for the simple filtration of the phosphine (B1218219) oxide byproduct. This approach has been showcased in the synthesis of prominent drug targets such as sildenafil. rsc.org

Modification of Natural Products : The photocatalytic iododecarboxylation method using triphenylphosphine is applicable to a wide range of substrates, including derivatives of natural products and pharmaceuticals, allowing for late-stage modification of complex molecules under mild, redox-neutral conditions. organic-chemistry.org

These applications underscore the critical role of triphenylphosphine diiodide and related reagents in providing robust solutions for constructing key structural motifs in modern synthetic chemistry.

Computational and Theoretical Chemistry Studies of Triphenylphosphane Diiodide Systems

Density Functional Theory (DFT) Calculations on Ph₃P·I₂ and Its Complexes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the properties of molecular systems with a favorable balance of computational cost and accuracy. nsf.govresearchgate.net It is particularly well-suited for studying charge-transfer complexes like triphenylphosphane diiodide, where electron correlation effects are significant.

DFT calculations are primarily used to determine the ground-state electronic structure, which allows for the optimization of molecular geometries and the calculation of thermodynamic properties. nsf.govscispace.com For the Ph₃P·I₂ adduct, DFT can predict key structural parameters such as the P–I and I–I bond lengths and the P–I–I bond angle, providing a detailed three-dimensional picture of the molecule. The choice of the functional and basis set is crucial for obtaining reliable results. A variety of functionals, including hybrids like B3LYP and PBE0, are commonly employed in conjunction with basis sets that can adequately describe heavy elements like iodine and phosphorus, such as those of triple-ζ quality (e.g., def2-TZVP). nsf.gov

Beyond structural prediction, DFT is also used to calculate other molecular properties. Vibrational frequency calculations can confirm that an optimized structure corresponds to a true energy minimum on the potential energy surface and allow for the prediction of infrared (IR) and Raman spectra. Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which helps in the interpretation and assignment of experimental UV-Vis absorption spectra, particularly the characteristic charge-transfer bands of the complex. semanticscholar.org

| DFT Application | Information Obtained | Typical Methodologies |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles, overall molecular structure. nsf.gov | Functionals: B3LYP, PBE0, M06-2X Basis Sets: 6-311+G(d,p), def2-TZVP |

| Energy Calculations | Reaction energies, binding energies, relative stabilities of isomers. | Functionals: B3LYP, PBE0 Basis Sets: 6-311+G(d,p), def2-TZVP |

| Vibrational Analysis | IR/Raman frequencies, characterization of stationary points (minima vs. transition states). | Functionals: B3LYP, PBE0 Basis Sets: 6-31G(d), 6-311+G(d,p) |

| Electronic Excitations | UV-Vis absorption spectra, prediction of charge-transfer bands. semanticscholar.org | Method: Time-Dependent DFT (TD-DFT) Functionals: CAM-B3LYP, PBE0 |

Molecular Orbital Analysis and Electronic Structure Investigations

The interaction between triphenylphosphane (Ph₃P) and diiodine (I₂) is a classic example of a Lewis acid-base interaction, resulting in the formation of a charge-transfer (CT) complex. libretexts.orgjetir.org Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic structure and bonding in this adduct.

The formation of the Ph₃P·I₂ complex is best described by a donor-acceptor model. The highest occupied molecular orbital (HOMO) of the donor molecule, triphenylphosphane, is primarily characterized by the lone pair of electrons on the phosphorus atom. The lowest unoccupied molecular orbital (LUMO) of the acceptor molecule, diiodine, is the antibonding sigma orbital (σ*) of the I–I bond. libretexts.org The interaction involves the donation of electron density from the HOMO of Ph₃P into the LUMO of I₂. This orbital interaction leads to the formation of new bonding and antibonding molecular orbitals for the complex, resulting in a net stabilization. This HOMO-LUMO interaction is also responsible for the appearance of a new, intense absorption band in the electronic spectrum, known as the charge-transfer band, which is not present in either of the parent molecules. libretexts.orgjetir.org

To gain a more quantitative and chemically intuitive picture of the bonding, Natural Bond Orbital (NBO) analysis is often performed on the calculated wavefunction. uni-muenchen.dewisc.edu NBO analysis transforms the complex molecular orbitals into a localized representation corresponding to Lewis structures, such as 2-center bonds and 1-center lone pairs. uni-muenchen.de For Ph₃P·I₂, NBO analysis can quantify the donor-acceptor interaction by calculating the second-order perturbation stabilization energy (E⁽²⁾) between the phosphorus lone pair (donor NBO) and the I–I σ* antibonding orbital (acceptor NBO). researchgate.net This analysis provides a clear measure of the charge transferred from the phosphine (B1218219) to the diiodine moiety and describes the nature of the P–I bond in terms of atomic hybrid contributions. inorgchemres.orgresearchgate.net

| Analysis Method | Key Concepts | Insights for Ph₃P·I₂ |

| Frontier MO Theory | HOMO (Donor: Ph₃P), LUMO (Acceptor: I₂). libretexts.org | Explains complex formation via donation from the P lone pair (HOMO) to the I–I σ* orbital (LUMO). Accounts for the characteristic charge-transfer absorption band. |

| NBO Analysis | Donor-acceptor interactions, stabilization energy (E⁽²⁾), natural charges, hybrid orbitals. uni-muenchen.deresearchgate.net | Quantifies the charge transfer from the P lone pair to the I₂ unit. Describes the P–I bond as a dative interaction and reveals polarization effects. |

Prediction of Reactivity and Selectivity in Catalytic Cycles and Reactions

Triphenylphosphane diiodide is not merely a stable adduct but a highly reactive intermediate in numerous chemical transformations, most notably the conversion of alcohols to alkyl iodides (a variant of the Appel reaction). wikipedia.orgcommonorganicchemistry.com Computational chemistry is instrumental in mapping the reaction pathways and predicting the reactivity and selectivity of such processes. mdpi.com

In the context of the Appel reaction, DFT calculations can model the initial formation of the Ph₃P·I₂ complex, its rearrangement to the iodotriphenylphosphonium iodide salt ([Ph₃PI]⁺I⁻), the subsequent reaction with an alcohol to form an alkoxyphosphonium intermediate, and the final nucleophilic substitution by iodide to yield the alkyl iodide and triphenylphosphine (B44618) oxide. wikipedia.orgnrochemistry.com By comparing the activation barriers for competing pathways, these models can predict reaction outcomes and explain observed selectivities. For instance, computational studies can rationalize why the Sₙ2 pathway, leading to inversion of stereochemistry, is favored for primary and secondary alcohols. nrochemistry.com These predictive capabilities allow for the rational design of catalysts and reaction conditions to improve efficiency and yield in synthetic chemistry. mdpi.comsimonsfoundation.org

Modeling of Reaction Transition States and Intermediates

A detailed understanding of a reaction mechanism requires the precise characterization of its transient species: intermediates and transition states. Computational modeling provides the tools to determine the geometric and electronic structures of these fleeting species that are often impossible to observe experimentally.

Intermediates are species that correspond to local minima on the potential energy surface. For reactions involving Ph₃P·I₂, key intermediates include the initial charge-transfer adduct, the ionic phosphonium (B103445) salt [Ph₃PI]⁺I⁻, and the alkoxyphosphonium species [Ph₃POR]⁺I⁻. nrochemistry.com Computational methods can optimize the geometry of each intermediate, providing data on bond lengths and angles that reveal its structural nature.

Transition states (TS) represent the maximum energy point along a reaction coordinate and correspond to a saddle point on the potential energy surface. A critical feature of a computationally located TS is the presence of a single imaginary vibrational frequency, the motion of which corresponds to the conversion of reactant to product. nih.gov In the final step of the Appel iodination, for example, modeling the Sₙ2 transition state would show an elongated P–O bond that is breaking and a nascent C–I bond that is forming. wikipedia.orgnrochemistry.com The precise geometry of this TS, including the angle of nucleophilic attack by the iodide ion, can be determined. Analyzing the structures and energies of these transition states and intermediates provides profound mechanistic insights and is fundamental to the predictive power of computational chemistry in catalysis and reaction design.

| Reaction Species | Computational Characterization | Example in Appel Iodination |

| Intermediate | Geometry optimization to find a local energy minimum. All calculated vibrational frequencies are real. | [Ph₃POR]⁺I⁻ (Alkoxyphosphonium iodide) |

| Transition State | Saddle point optimization. Characterized by one imaginary vibrational frequency. nih.gov | The Sₙ2 transition state for the displacement of Ph₃PO by I⁻ on the alkyl carbon. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methods for Ph₃P·I₂ (e.g., more sustainable approaches)

Triphenylphosphane;diiodide is typically generated in situ through the straightforward reaction of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). researchgate.net Consequently, the sustainability of Ph₃P·I₂ is intrinsically linked to the production of its PPh₃ precursor. Future research is steering towards greener synthetic routes for PPh₃ itself, moving away from traditional methods that involve organometallic reagents like Grignard or organolithium compounds, which often have a poor atom economy and require stringent reaction conditions. chemicalbook.com

Emerging research focuses on catalytic methods that reduce waste and energy consumption. For instance, developing catalytic phosphination reactions using less reactive and more environmentally benign starting materials could provide a more sustainable source of PPh₃. Furthermore, the direct synthesis of Ph₃P·I₂ under solvent-free conditions, potentially aided by mechanochemistry (ball-milling) or other energy-efficient activation techniques, represents a promising area of investigation. These methods would minimize solvent waste, a key principle of green chemistry. bdmaee.net

Another avenue involves the recycling of the primary byproduct of Ph₃P·I₂ reactions, triphenylphosphine oxide (Ph₃PO). bdmaee.netrsc.org The development of efficient and scalable methods for the reduction of Ph₃PO back to PPh₃ is a critical goal. While several reducing agents are known for this purpose, future work will likely focus on catalytic hydrogenation or electrochemical reduction methods that avoid the use of stoichiometric and often hazardous reagents. bdmaee.net

Table 1: Comparison of Synthetic Approaches for PPh₃

| Method | Traditional Approach | Emerging Sustainable Approach |

| Starting Materials | Phosphorus trichloride, Chlorobenzene, Sodium | Catalytically activated phosphorus sources, Phenol derivatives |

| Reagents | Phenylmagnesium bromide or Phenyllithium (B1222949) chemicalbook.com | Recyclable catalysts, benign reducing agents |

| Conditions | Anhydrous organic solvents, often cryogenic temperatures | Milder conditions, potentially solvent-free |

| Byproducts | Stoichiometric amounts of salt waste | Reduced waste streams, recyclable byproducts |

Expansion of Synthetic Applications in Complex Molecule Synthesis

The reliability of Ph₃P·I₂ in converting alcohols to iodides has made it a valuable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. rsc.orgchemimpex.com Future research will undoubtedly focus on expanding its synthetic utility to tackle increasingly complex and delicate molecular architectures.

Green Chemistry Approaches and Sustainable Methodologies Utilizing Ph₃P·I₂

The primary drawback of using stoichiometric Ph₃P·I₂ is the generation of an equimolar amount of triphenylphosphine oxide (Ph₃PO) as a byproduct. rsc.org Ph₃PO can be challenging to remove from reaction mixtures, often requiring chromatographic purification, which generates significant solvent waste. rsc.orgnih.gov A major focus of future research is to mitigate this issue through green and sustainable methodologies.

The most prominent strategy is the use of polymer-supported triphenylphosphine (PS-PPh₃). rsc.org By immobilizing the phosphine (B1218219) reagent on a solid support, the resulting polymer-supported triphenylphosphine oxide (PS-Ph₃PO) can be easily removed by simple filtration. rsc.org This not only simplifies product purification but also allows for the potential regeneration and reuse of the polymer support after reduction. rsc.org Future work will likely involve developing more robust and higher-loading polymer supports, including soluble polymers with unique solubility profiles that allow for homogeneous reaction conditions but easy precipitation for separation. researchgate.net

Microwave-assisted synthesis represents another green approach. The use of microwave irradiation can dramatically shorten reaction times and often allows for reactions to be conducted under solvent-free conditions, reducing both energy consumption and waste. researchgate.net The combination of Ph₃P·I₂ with microwave heating for iodination reactions has already shown promise and will be a key area for further optimization. researchgate.net

Table 2: Green Chemistry Strategies for Ph₃P·I₂ Reactions

| Strategy | Description | Advantages |

| Polymer-Supported Reagents | Triphenylphosphine is immobilized on a solid polymer backbone. rsc.org | Easy removal of byproduct by filtration, potential for reagent recycling. rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Shorter reaction times, often enables solvent-free conditions. researchgate.net |

| Catalytic Approaches | Using light or electricity to enable catalytic cycles. bdmaee.net | Reduces stoichiometric waste, improves atom economy. bdmaee.net |

| Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with alternatives like ionic liquids or deep eutectic solvents. bdmaee.net | Reduced environmental impact and potential for recyclability. bdmaee.net |

Advanced Mechanistic and Computational Studies for Deeper Understanding

While the general outcome of reactions involving Ph₃P·I₂ is well-established, a deeper mechanistic understanding can unlock new reactivity and improve reaction efficiency. The reaction between PPh₃ and I₂ can lead to various species in solution, including the charge-transfer complex Ph₃P·I₂, the ionic phosphonium (B103445) salt [Ph₃PI]⁺I⁻, and polyiodide species like [Ph₃PI]⁺I₃⁻. osti.gov The exact nature of the reactive species often depends on the solvent and reaction conditions.

Future research will leverage advanced spectroscopic techniques (e.g., in-situ NMR and Raman spectroscopy) to probe reaction intermediates and elucidate the precise mechanistic pathways under various conditions. This experimental work will be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations. acs.org These computational models can map out reaction energy profiles, identify transition states, and explain the origins of chemo- and stereoselectivity. A more profound understanding of the mechanism will enable chemists to rationally design more efficient and selective transformations.

Integration with Flow Chemistry and Automation Techniques for Scalable Synthesis

The translation of synthetic methodologies from the laboratory to industrial-scale production requires processes that are safe, efficient, and scalable. Flow chemistry offers significant advantages over traditional batch processing in this regard. nih.gov The integration of Ph₃P·I₂ chemistry into continuous flow systems is a major avenue for future development.

The use of solid-supported reagents, such as PS-PPh₃ or monolithic triphenylphosphine reagents, is particularly amenable to flow chemistry. nih.govnih.gov These reagents can be packed into columns or cartridges, creating a packed-bed reactor. A solution of the substrate (e.g., an alcohol) and iodine can then be continuously passed through the reactor, with the product emerging in the output stream. This setup simplifies purification, improves heat transfer and safety, and allows for straightforward scalability by simply extending the operation time or using parallel reactors. nih.govnih.gov

Furthermore, these flow systems can be integrated with automated platforms that control reaction parameters (temperature, flow rate, stoichiometry) and incorporate real-time analysis and purification modules. eubopen.orgnih.gov The development of fully automated synthesis platforms utilizing Ph₃P·I₂ chemistry will enable high-throughput reaction optimization and the on-demand production of valuable chemical intermediates and products. nih.govyoutube.com This convergence of reagent immobilization, flow chemistry, and automation represents the future of scalable and efficient chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing triphenylphosphane diiodide, and how do reaction conditions influence purity?

- Methodological Answer : Triphenylphosphane diiodide can be synthesized via nucleophilic substitution or ligand-exchange reactions. For example, combining triphenylphosphane with iodine in anhydrous tetrahydrofuran (THF) under inert conditions yields the diiodide complex. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by filtration to remove byproducts like triethylammonium chloride and column chromatography for purification . Adjusting stoichiometry (e.g., molar ratios of PPh₃ to I₂) and solvent polarity (e.g., THF vs. dichloromethane) impacts yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing triphenylphosphane diiodide?

- Methodological Answer : X-ray crystallography is critical for resolving its molecular geometry, including bond angles and coordination environment . Complementary techniques like ³¹P NMR spectroscopy identify phosphorus environments (e.g., shifts between 20–30 ppm for PPh₃ derivatives). IR spectroscopy detects iodine-phosphorus vibrational modes (~500 cm⁻¹), while elemental analysis confirms stoichiometry.

Q. Why is the compound referred to as both "triphenylphosphane" and "triphenylphosphine" in literature?

- Methodological Answer : "Triphenylphosphane" follows IUPAC nomenclature, emphasizing the parent phosphane (PH₃) structure. "Triphenylphosphine" is a historical term retained due to widespread usage. Researchers must standardize terminology in publications to avoid ambiguity, referencing IUPAC guidelines when reporting structural data .

Advanced Research Questions

Q. How can contradictions in reported crystal structures of triphenylphosphane diiodide be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic variations or solvent inclusion in crystal lattices. To address this:

- Perform systematic recrystallization in different solvents (e.g., toluene vs. acetonitrile) .

- Compare experimental X-ray diffraction data with computational models (DFT or molecular dynamics) .

- Conduct a meta-analysis of existing literature, prioritizing studies with high-resolution (<1.0 Å) structures and validating via R-factor metrics .

Q. What experimental factors govern the stability of triphenylphosphane diiodide in protic vs. aprotic solvents?

- Methodological Answer : Stability is influenced by solvent polarity and Lewis acidity. In aprotic solvents (e.g., THF), the compound remains stable due to weak solvent coordination. In protic solvents (e.g., ethanol), iodine dissociation may occur, leading to phosphane oxidation. Monitor degradation via UV-Vis spectroscopy (absorbance at 300–400 nm for I₃⁻ formation) and control humidity to prevent hydrolysis .

Q. How can triphenylphosphane diiodide be utilized as a catalyst or intermediate in multi-step organic syntheses?

- Methodological Answer : Its iodine ligands enable oxidative addition reactions in cross-coupling catalysis. For example:

- Design a Pd-catalyzed C–N coupling using triphenylphosphane diiodide as a reductant. Optimize temperature (60–80°C) and ligand-to-metal ratios .

- Monitor reaction progress via GC-MS or in situ IR, adjusting iodide concentration to suppress side reactions (e.g., homocoupling) .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., ΔHf) for triphenylphosphane diiodide?

- Methodological Answer :

- Cross-validate data using calorimetry (e.g., DSC for enthalpy measurements) and computational methods (e.g., Gaussian software for DFT-derived thermodynamics) .

- Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled heating rates) and compare with literature values from peer-reviewed journals .

Literature Review and Gap Analysis

Q. What gaps exist in the current understanding of triphenylphosphane diiodide’s reactivity in non-polar matrices?

- Methodological Answer : Limited studies explore its behavior in lipid bilayers or polymer matrices. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |